molecular formula C7H5BrN2O2S B1522537 1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione CAS No. 1178250-01-5

1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione

Cat. No.: B1522537
CAS No.: 1178250-01-5
M. Wt: 261.1 g/mol
InChI Key: KNPVDHYVSUYHBN-UHFFFAOYSA-N
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Description

1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with molecular formula C7H5BrN2O2S and a molecular weight of approximately 259.93 Da, features a 5-bromothiazole ring linked to a pyrrolidine-2,5-dione (succinimide) moiety . Its structure is confirmed by the InChIKey KNPVDHYVSUYHBN-UHFFFAOYSA-N . The core value of this reagent stems from its role as a versatile precursor for synthesizing complex molecules. The bromine atom on the thiazole ring is a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, while the pyrrolidinedione ring can be modified to alter physicochemical properties . This makes it a valuable scaffold for constructing diverse compound libraries. This compound is a key intermediate for researching biologically active molecules. Hybrid heterocycles combining pyrrolidinedione and thiazole rings are a prominent area in developing new anticancer agents . Furthermore, thiazole derivatives are extensively documented for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-HIV properties . Researchers can utilize this building block to probe these mechanisms and develop novel therapeutic candidates. This product is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-4-3-9-7(13-4)10-5(11)1-2-6(10)12/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPVDHYVSUYHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring is commonly synthesized via cyclization of appropriate dicarboxylic acids or their derivatives. A known method involves the reaction of itaconic acid with amines or amino-containing intermediates to form the pyrrolidine-2,5-dione ring system under reflux conditions in toluene or similar solvents. This step establishes the succinimide framework essential for the target compound.

Construction of the Thiazole Ring

The thiazole ring is synthesized through cyclocondensation reactions involving α-bromoacyl derivatives and thioamide compounds. For example, α-bromo carbonyl compounds derived from bromination of precursors such as 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid undergo cyclization with thiocarbamide or benzenecarbothioamide to yield substituted thiazole derivatives.

Bromination at the 5-Position of Thiazole

Selective bromination is achieved using brominating agents such as bromine (Br2) in acetic acid at room temperature. This step introduces the bromine atom at the 5-position of the thiazole ring, a critical modification for the final compound's reactivity and biological activity.

Coupling of Thiazole and Pyrrolidine-2,5-dione

The coupling involves condensation or nucleophilic substitution reactions where the thiazole moiety bearing the bromine substituent is linked to the pyrrolidine-2,5-dione ring. This can be facilitated by reaction of amino-substituted pyrrolidine-2,5-dione derivatives with brominated thiazole intermediates under reflux in ethanol or other polar solvents, often in the presence of bases like sodium hydrogencarbonate to promote the reaction.

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%) Notes
1 Itaconic acid + amine Reflux in toluene Pyrrolidine-2,5-dione intermediate Not specified Formation of succinimide ring
2 Pyrrolidine intermediate + bromine (Br2) in acetic acid Room temperature α-Bromo carbonyl compound High Selective bromination at α-position
3 α-Bromo carbonyl + thiocarbamide/benzenecarbothioamide Acetic acid, 60°C Thiazole ring-containing compound Good to excellent Cyclocondensation step
4 Amino-pyrrolidine-2,5-dione + brominated thiazole Ethanol, NaHCO3, sealed tube, 75-80°C, 48 h This compound Up to 97% Coupling reaction

Research Findings and Analytical Data

  • The bromination reaction is efficient and selective, yielding α-bromo carbonyl intermediates suitable for thiazole ring formation.
  • Cyclocondensation with thioamide derivatives proceeds smoothly in acetic acid at moderate temperatures (60 °C), producing substituted thiazoles with good yields (62–99%).
  • The final coupling step to form this compound achieves high yields (up to 97%) under reflux in ethanol with sodium hydrogencarbonate as base in a sealed tube.
  • Characterization by ^1H-NMR, ^13C-NMR, and LC-MS confirms the structures at each step, with diagnostic chemical shifts and mass-to-charge ratios consistent with the expected compounds.

Summary Table of Key Reaction Parameters

Reaction Step Solvent Temperature Time Base/Catalyst Yield (%) Key Observations
Bromination of pyrrolidine derivative Acetic acid Room temp Not specified None High Selective α-bromination
Cyclocondensation with thioamides Acetic acid 60 °C Hours None 62–99 Efficient thiazole formation
Esterification (optional) Methanol + H2SO4 Reflux Not specified Catalytic H2SO4 Not specified Conversion to esters for further modification
Coupling with brominated thiazole Ethanol 75-80 °C 48 h NaHCO3 Up to 97 High yield, clean reaction

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound may be used as a tool in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The brominated thiazole ring can bind to active sites on enzymes or receptors, potentially inhibiting their activity. The pyrrolidine-2,5-dione moiety may also contribute to the compound’s binding affinity and specificity. Detailed studies on the exact molecular pathways are ongoing, but the compound’s structure suggests it could modulate biological processes by interfering with protein function.

Comparison with Similar Compounds

Table 1: Structural Comparison and Bioactivity

Compound Name Substituent/Modification Key Activity/Application Reference
This compound 5-Bromo-thiazole at N1 Potential sulfenylation reagent, antimicrobial candidate Hypothesized
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (Compound 4) 3-Methylthiophene + morpholinopropyl chain Anticonvulsant (ED₅₀ = 34.8 mg/kg)
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione 4-Bromophenyloxy + acetylphenyl GABA-transaminase inhibition (IC₅₀ = 5.2 mM)
1-(Phenyl)-3-(triazol-3-ylsulfanyl)pyrrolidine-2,5-dione derivatives Triazole-thiol + substituted phenyl Antibacterial activity (4-Br > 4-Cl > 4-H)
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 3-Methoxyphenylethyl Anticonvulsant, tyrosinase inhibition
1-(4-(Benzothiazol-2-yl)phenyl)pyrrolidine-2,5-dione Benzothiazole-phenyl Structural analog (no explicit bioactivity)

Pharmacological Activity

Anticonvulsant Effects

  • Compound 4 (): Exhibited superior anticonvulsant activity (ED₅₀ = 34.8 mg/kg) compared to valproic acid (ED₅₀ = 270 mg/kg) and ethosuximide (ED₅₀ = 450 mg/kg). Its mechanism involves dual inhibition of voltage-gated sodium and calcium channels .
  • 1-(4-Bromophenyloxy) derivative (): Demonstrated potent GABA-transaminase inhibition (IC₅₀ = 5.2 mM), comparable to vigabatrin, a clinical anticonvulsant .

Antimicrobial Activity

  • Triazole-thiol derivatives (): Substitution with 4-Br on the phenyl ring significantly enhanced antibacterial/antifungal activity compared to 4-Cl or 4-H analogs. This highlights the role of halogens in improving antimicrobial potency .

Structure-Activity Relationships (SAR)

  • Halogenation : Bromine substituents (e.g., 4-Br in ) enhance bioactivity by increasing electrophilicity and halogen bonding.
  • Heterocyclic moieties : Thiazole (target compound) vs. thiophene (Compound 4) vs. benzothiazole () influence solubility, metabolic stability, and target engagement.
  • Side chains: Morpholinopropyl (Compound 4) or arylpiperazine () chains improve CNS penetration and receptor affinity .

Biological Activity

1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound characterized by a pyrrolidine ring and a thiazole moiety. Its molecular formula is C₇H₅BrN₂O₂S, indicating the presence of a bromine atom which contributes to its biological reactivity and potential medicinal applications. This compound has garnered interest in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Properties

Preliminary studies have indicated that derivatives of this compound may exhibit significant anticancer properties . Compounds with similar scaffolds have demonstrated notable anti-proliferative effects against various cancer cell lines, including:

Cancer Cell Line Effect
Breast CancerSignificant reduction in cell viability
Lung CancerInhibition of proliferation

The thiazole moiety enhances biological activity through mechanisms such as enzyme inhibition and interaction with cellular receptors, which are crucial for cancer pathways .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties . In vitro tests have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in critical biological processes. Interaction studies have focused on its binding affinity to various biological targets, which is essential for understanding its therapeutic potential. The compound's unique structural features allow it to engage effectively with enzymes linked to cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Anticancer Effects :
    • A derivative similar to this compound was tested against breast cancer cells and showed a significant decrease in proliferation rates compared to untreated controls.
    • The study concluded that the compound's mechanism involved apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy :
    • A series of pyrrolidine derivatives were synthesized and tested against common pathogens. One compound exhibited complete inhibition of E. coli growth within 8 hours at low concentrations.
    • The results indicated that halogen substitutions significantly enhanced antimicrobial activity .

Q & A

Q. What are the established synthetic routes for 1-(5-bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione, and how can reaction parameters be optimized?

The compound is synthesized via cyclization reactions involving 5-bromo-4-phenylthiazol-2-amine and 4-chlorobutanoyl chloride in the presence of a base (e.g., K₂CO₃) in chloroform. Optimization involves adjusting reaction time (e.g., 48 hours at room temperature), stoichiometric ratios, and post-reaction purification steps (e.g., refluxing in toluene with piperidine) . Statistical design of experiments (DoE), such as factorial design, can systematically identify critical parameters (e.g., temperature, solvent polarity) to minimize trial-and-error approaches .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Single-crystal X-ray diffraction provides definitive structural confirmation, revealing key details like dihedral angles between thiazole and pyrrolidine rings (e.g., ~36.7°) and puckering parameters of the pyrrolidine ring (Q = 0.272–0.282 Å) . Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm carbonyl and thiazole groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What preliminary biological screening assays are recommended for this compound?

Given the bioactivity of thiazole derivatives, prioritize assays for antimicrobial activity (e.g., MIC against Staphylococcus aureus), anti-inflammatory potential (COX-2 inhibition), and cytotoxicity (MTT assay on cancer cell lines). Molecular docking can pre-screen affinity for targets like HSV-1 protease or bacterial topoisomerases .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational methods?

Density Functional Theory (DFT) calculations can model transition states and intermediates, particularly for cyclization steps. Pairing quantum chemical reaction path searches (e.g., via ICReDD’s methodologies) with experimental data validates mechanistic hypotheses, such as nucleophilic substitution at the thiazole ring .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across studies?

Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). For synthetic discrepancies, employ advanced characterization (e.g., XPS to confirm bromine substitution patterns) and replicate under controlled conditions (e.g., inert atmosphere to exclude oxidation) .

Q. How can computational tools optimize reaction conditions for scaled-up synthesis?

Use process simulation software (Aspen Plus, COMSOL) to model mass/heat transfer and kinetics. Machine learning algorithms trained on existing reaction datasets (e.g., solvent polarity, catalyst loading) can predict optimal conditions, reducing experimental iterations .

Q. What role do non-covalent interactions (e.g., π-stacking) play in the compound’s crystallographic packing?

Crystal packing analysis reveals stabilizing interactions, such as π-π stacking between thiazole rings (centroid distances ~3.75 Å) and C–H⋯π interactions. These insights guide co-crystal design to enhance solubility or stability .

Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?

Modify substituents on the pyrrolidine-dione or thiazole rings. For example, replacing bromine with electron-withdrawing groups (e.g., nitro) may enhance antibacterial activity, while alkylation of the pyrrolidine nitrogen could modulate CNS penetration .

Q. What stability challenges arise during storage, and how are they mitigated?

The compound’s bromothiazole moiety is sensitive to light and humidity. Store under argon at –20°C in amber vials. Accelerated stability studies (ICH guidelines) under varying pH/temperature conditions identify degradation pathways (e.g., hydrolysis of the dione ring) .

Q. Can this compound serve as a precursor for novel heterocyclic systems?

Yes. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives), while the pyrrolidine-dione core can undergo ring-opening/functionalization to generate spiro compounds or fused heterocycles .

Q. Methodological Resources

  • Structural Analysis : X-ray crystallography protocols .
  • Reaction Optimization : DoE frameworks (e.g., Box-Behnken design) .
  • Computational Modeling : DFT workflows for reaction mechanism elucidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Reactant of Route 2
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1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione

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